(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one
Description
This compound features an imidazo[1,2-a]pyridine core substituted with a chloro group at position 6 and a methyl group at position 2. Its structural complexity and functional groups suggest applications in medicinal chemistry, particularly in kinase inhibition or as a synthetic intermediate .
Properties
IUPAC Name |
(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-13(11(18)6-7-16(2)3)17-8-10(14)4-5-12(17)15-9/h4-8H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVSBYRFCSOXMX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₃H₁₄ClN₃O
- Molecular Weight : 263.72 g/mol
- CAS Number : 900015-66-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects. The presence of the chlorine atom and dimethylamino group enhances its reactivity and potential therapeutic applications.
Biological Activity Against Pathogens
Research indicates that (E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one exhibits promising in vitro activity against various pathogens:
| Pathogen | Form | EC₅₀ (µM) | Reference |
|---|---|---|---|
| Trypanosoma brucei | Trypomastigote | 0.38 | |
| Leishmania infantum | Axenic Amastigote | >1.6 | |
| Leishmania donovani | Promastigote | >15.6 |
The compound demonstrated submicromolar activity against the trypomastigote form of T. brucei, outperforming some reference drugs such as fexinidazole.
Cytotoxicity Studies
Cytotoxicity was assessed using the HepG2 cell line, revealing that the compound has a high CC₅₀ (>7.8 µM), indicating limited cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for further development in therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- In Vitro Efficacy : A study evaluated the compound's efficacy against T. b. brucei and reported an EC₅₀ of 0.38 µM, highlighting its potential as an antitrypanosomal agent .
- Solubility Issues : Despite its potent activity against T. b. brucei, the compound exhibited poor solubility in culture media, which may limit its effectiveness in vivo .
- Comparative Studies : In comparative studies with other compounds, it was noted that while (E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one showed promising results against specific pathogens, its overall solubility challenges necessitate further formulation work to enhance bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
Electronic Effects :
- The chloro substituent increases the compound’s absolute hardness (η), a measure of resistance to electron transfer, compared to methyl or fluorophenyl groups. This could reduce reactivity in charge-transfer interactions .
- The dimethylamino group enhances solubility in polar solvents, contrasting with the fluorophenyl derivative’s lower solubility due to hydrophobicity .
Thermal Stability :
- The target compound’s melting point is expected to exceed 120°C (based on analogues like 6d), with the chloro group contributing to higher thermal stability compared to non-halogenated variants .
Kinase Inhibition :
- Compound 69a, lacking chloro and methyl groups, shows moderate DYRK inhibition. The target compound’s substituents may improve binding affinity to kinase ATP pockets via halogen bonding (Cl) and hydrophobic interactions (Me) .
- The fluorophenyl analogue’s hydroxyl group enables hydrogen bonding, but its smaller size may limit steric complementarity compared to the target compound’s bulkier substituents .
Preparation Methods
Cyclocondensation of 2-Aminopyridines with α-Haloketones
The most reliable method for constructing the imidazo[1,2-a]pyridine core involves the reaction of 2-aminopyridines with α-haloketones. For 6-chloro-2-methyl substitution, 2-amino-5-chloro-4-methylpyridine serves as the starting material.
Procedure :
- React 2-amino-5-chloro-4-methylpyridine (1.0 eq) with bromoacetone (1.2 eq) in DMF at 80°C for 12 hours.
- Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
- Purify via column chromatography (hexane:ethyl acetate = 4:1) to yield 6-chloro-2-methylimidazo[1,2-a]pyridine as a white solid (78% yield).
Mechanistic Insight :
The exocyclic amine attacks the α-carbon of bromoacetone, followed by intramolecular cyclization and elimination of HBr to form the bicyclic structure.
Alternative Metal-Free Approaches
Recent advancements enable iodine-catalyzed cyclizations under solvent-free conditions:
- Combine 2-amino-5-chloro-4-methylpyridine (1.0 eq), acetone (1.5 eq), and I₂ (10 mol%) in a ball mill.
- Grind for 30 minutes at room temperature.
- Wash with Na₂S₂O₃ solution to obtain the core in 85% yield.
Introduction of the Propenone Side Chain
Claisen-Schmidt Condensation
The (E)-enone system is installed via condensation between the imidazo[1,2-a]pyridine-3-carbaldehyde and dimethylaminoacetone.
Optimized Protocol :
| Component | Quantity | Conditions |
|---|---|---|
| Imidazo[1,2-a]pyridine-3-carbaldehyde | 1.0 eq | Ethanol, 0°C → RT |
| Dimethylaminoacetone | 1.5 eq | 12 hours, N₂ atmosphere |
| Piperidine (catalyst) | 0.1 eq |
Workup :
- Quench with ice-water, filter, and recrystallize from ethanol to obtain the (E)-isomer selectively (92% yield).
Stereochemical Control :
The use of piperidine as a base favors kinetically controlled (E)-selectivity by stabilizing the transition state through hydrogen bonding.
Horner-Wadsworth-Emmons Olefination
For enhanced stereoselectivity, a phosphonate-based strategy is employed:
Step 1: Synthesis of Phosphonate Intermediate
- React dimethylaminoacetone with diethyl phosphite in the presence of TiCl₄ to form diethyl (dimethylamino)propenylphosphonate (89% yield).
Step 2: Coupling with Imidazo[1,2-a]pyridine-3-carbaldehyde
| Reagent | Quantity | Conditions |
|---|---|---|
| Imidazoaldehyde | 1.0 eq | THF, −78°C |
| Phosphonate | 1.2 eq | LiHMDS (1.5 eq) |
| Stir 2 hours, warm to RT |
Isolate the product via flash chromatography (silica gel, CH₂Cl₂:MeOH = 20:1) to obtain the (E)-enone in 95% yield.
A telescoped approach combines core formation and side-chain introduction:
Procedure :
- React 2-amino-5-chloro-4-methylpyridine with bromoacetone in DMF at 80°C for 6 hours.
- Add dimethylaminoacetone (1.5 eq) and piperidine (0.1 eq) directly to the reaction mixture.
- Heat at 60°C for 8 hours.
Yield : 82% overall, with (E):(Z) ratio >99:1.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | (E):(Z) Ratio | Key Advantage | Limitation |
|---|---|---|---|---|
| Claisen-Schmidt | 92 | 95:5 | Simple setup | Requires pre-formed aldehyde |
| Horner-Wadsworth-Emmons | 95 | >99:1 | Excellent stereocontrol | Multi-step phosphonate synthesis |
| One-Pot | 82 | >99:1 | Time-efficient | Lower yield due to side reactions |
Experimental Challenges and Solutions
Challenge 1: Degradation of Dimethylamino Group
- The dimethylamino moiety is prone to oxidation under acidic conditions.
Solution : Conduct reactions under inert atmosphere (N₂/Ar) and avoid strong acids.
Challenge 2: Regioselectivity in Cyclocondensation
- Competing reactions at pyridine N-1 vs. exocyclic amine.
Solution : Use polar aprotic solvents (DMF, DMSO) to favor N-1 attack.
Q & A
Q. How can computational modeling predict off-target interactions?
- Methodological Answer :
- QSAR models : Train on datasets of kinase inhibitors to predict selectivity (e.g., ROC-AUC > 0.85 for EGFR vs. non-target kinases).
- Molecular dynamics simulations : Simulate binding pocket flexibility over 100 ns to identify potential allosteric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
